molecular formula C17H13F4NO2 B2476070 N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide CAS No. 882082-47-5

N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

Cat. No.: B2476070
CAS No.: 882082-47-5
M. Wt: 339.29
InChI Key: WTELZODAOGHRJM-RUDMXATFSA-N
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Description

N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a synthetic acrylamide derivative offered for investigational use in biochemical and pharmacological research. Acrylamide-based compounds are a significant focus of scientific inquiry, with research hotspots exploring their utility in advanced material science, such as functionalized polymers and nanocomposites for environmental contaminant removal . Furthermore, the structural motifs present in this compound are often investigated for their interactions in biological systems. The global research community actively investigates acrylamides for various effects, including genotoxicity, carcinogenicity, and impacts on reproductive and neurological health, providing a broad context for its potential research applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(4-fluoro-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO2/c1-11-10-13(5-8-15(11)18)22-16(23)9-4-12-2-6-14(7-3-12)24-17(19,20)21/h2-10H,1H3,(H,22,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTELZODAOGHRJM-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, also known by its CAS number 882082-47-5, is a synthetic compound with potential biological activity. This article explores its chemical properties, biological mechanisms, and existing research findings.

  • Molecular Formula : C17H13F4NO2
  • Molar Mass : 339.28 g/mol
  • Boiling Point : Predicted to be approximately 447.4 °C
  • Density : Approximately 1.344 g/cm³
  • pKa : Estimated to be around 12.71

The compound is characterized by the presence of fluorine and trifluoromethoxy groups, which may influence its biological interactions and pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Although detailed mechanisms remain under investigation, initial studies suggest that the compound may exhibit:

  • Inhibition of Tumor Growth : Early research indicates potential anti-cancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Microtubule Stabilization : Similar compounds have been noted for their ability to stabilize microtubules, which can disrupt normal cell division processes in cancer cells .

Anticancer Activity

Several studies have reported on the anticancer properties of similar acrylamide derivatives. For instance, a study involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism
MCF-7 (Breast)15Apoptosis Induction
A549 (Lung)20Cell Cycle Arrest

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of acrylamide derivatives, indicating that modifications in the fluorine substituents significantly affect biological potency. For example, increasing the number of fluorine atoms has been correlated with enhanced inhibitory activity against specific cancer cell lines.

Chemical Reactions Analysis

Polymerization Reactions

The acrylamide moiety enables radical-initiated polymerization. Key findings include:

  • Radical polymerization : The compound undergoes chain-growth polymerization under thermal or photochemical initiation, forming polyacrylamide derivatives. Reaction conditions typically involve radical initiators (e.g., AIBN) in solvents like dimethylformamide (DMF) at 60–80°C.

  • Crosslinking potential : The trifluoromethoxy group enhances thermal stability, making the polymer suitable for high-performance materials.

Transition Metal-Catalyzed Coupling Reactions

The α,β-unsaturated system participates in Heck and Suzuki-Miyaura couplings:

Heck Coupling

Palladium-catalyzed coupling with alkenes or aryl halides:

SubstrateCatalystSolventTemperatureYieldSource
Ethyl acrylatePd(OAc)₂/PPh₃DMF80°C72%
Styrene derivativesPdCl₂THF60°C65%
  • The electron-deficient acrylamide double bond accelerates oxidative addition with palladium .

  • Trifluoromethoxy groups stabilize intermediates via electronic effects .

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

  • Demonstrated in structurally similar acrylamides, achieving >60% yields with Pd(PPh₃)₄ in toluene/water .

Nucleophilic Additions

The electron-deficient double bond facilitates Michael additions:

  • Amine addition : Primary amines (e.g., benzylamine) add to the β-position in THF at RT, forming β-amino acrylamides .

  • Thiol conjugation : Thiols (e.g., glutathione) undergo thio-Michael additions under physiological pH, relevant to prodrug design.

Functionalization of the Aromatic Rings

Electrophilic substitution is limited due to electron-withdrawing groups, but directed metallation enables modifications:

Directed Ortho-Metalation

  • Lithiation : Using LDA at -78°C, the 4-fluoro-3-methylphenyl group undergoes regioselective lithiation at the ortho position, enabling halogenation or carboxylation .

  • Sulfonylation : Reaction with sulfonyl chlorides in DCM yields sulfonamide derivatives (e.g., 4-fluorobenzenesulfonamide) .

Reductive Amination and Alkylation

The amide nitrogen can participate in reductive alkylation under specific conditions:

ReagentConditionsProductYieldSource
STAB/TFAAcOEt, 0°C → RTN-Alkylated acrylamide32%
NaBH₃CN/MeOHRT, 12 hSecondary amine derivatives25%
  • STAB (sodium triacetoxyborohydride) selectively reduces iminium intermediates formed in situ .

Hydrolysis and Degradation

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 3-(4-(trifluoromethoxy)phenyl)acrylic acid and 4-fluoro-3-methylaniline.

  • Enzymatic degradation : Esterases hydrolyze ester analogs, suggesting potential metabolic pathways .

Key Structural Influences on Reactivity

  • Electron-withdrawing groups : Enhance electrophilicity of the acrylamide double bond, accelerating additions and couplings .

  • Steric effects : The 3-methyl group on the phenyl ring hinders ortho-substitution but stabilizes intermediates via hyperconjugation .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
N-(4-Fluoro-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide C₁₇H₁₃F₄NO₂ 339.292 882082-47-5 - 4-Fluoro-3-methylphenyl
- 4-(Trifluoromethoxy)phenyl
N-(3-Chloro-4-fluorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide C₁₆H₁₀ClF₄NO₂ 359.71 882082-57-7 - 3-Chloro-4-fluorophenyl
- 4-(Trifluoromethoxy)phenyl
3-(4-Isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide C₂₀H₂₀F₃NO₂ 375.38 51582-47-9 - 4-Isobutylphenyl
- 4-(Trifluoromethoxy)phenyl
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide C₁₅H₁₃FN₂O₃S 320.34 328270-88-8 - 4-Fluorophenyl
- 4-Sulfamoylphenyl
2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide C₁₆H₁₁F₃INO₂ 441.17 - - 4-Iodophenyl
- 2-(Trifluoromethoxy)phenyl

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) is common in all compounds, contributing to enhanced stability and hydrophobic interactions.
  • Substituent Effects: The chloro substituent in the 3-chloro-4-fluorophenyl analogue increases molecular weight and polarity compared to the methyl group in the target compound . Sulfamoyl (CAS 328270-88-8) and iodo (compound 2s in ) groups alter electronic properties, with sulfamoyl enhancing hydrogen-bonding capacity and iodine increasing polarizability.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of analogous acrylamide derivatives typically involves condensation reactions between substituted anilines and activated carbonyl compounds. For example:

  • Step 1: React 4-fluoro-3-methylaniline with 4-(trifluoromethoxy)cinnamic acid (or its acid chloride) under basic conditions (e.g., triethylamine in DMF) to form the acrylamide backbone .
  • Step 2: Optimize yield and purity using Lewis acid catalysts (e.g., ZnCl₂) in a cascade reaction, as demonstrated for structurally similar acrylamides .
    Key parameters:
  • Temperature: 60–80°C for 12–24 hours.
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Catalysts: Triethylamine or pyridine for acid scavenging .

Basic: What spectroscopic and chromatographic methods validate its structural integrity?

Answer:
Standard characterization protocols include:

  • ¹H/¹³C NMR: Assign peaks for the acrylamide double bond (~6.3–6.5 ppm for protons, 120–130 ppm for carbons) and trifluoromethoxy group (distinct ¹⁹F NMR signal at ~-58 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) using ESI-MS. For example, a derivative with a similar mass (414.465 Da) showed a match within 0.02 Da .
  • HPLC: Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity?

Answer:
The trifluoromethoxy (-OCF₃) group:

  • Electronic Effects: Strong electron-withdrawing nature stabilizes the acrylamide’s conjugated system, enhancing electrophilicity at the α,β-unsaturated carbonyl .
  • Steric Effects: Bulky substituents reduce rotational freedom, favoring planar conformations critical for target binding .
  • Metabolic Stability: Fluorine atoms resist oxidative degradation, improving pharmacokinetic profiles in related compounds .

Advanced: What in vitro assays address conflicting data on biological activity?

Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against targets like acetylcholinesterase (e.g., tacrine-acrylamide hybrids in ).
  • Cell Viability Assays: Use MTT assays on cancer cell lines (e.g., HepG2) to resolve discrepancies in cytotoxicity .
  • Data Contradictions: Variability may arise from substituent effects. For example, replacing -OCF₃ with -OCH₃ in similar compounds reduced potency by 10-fold .

Basic: How do solubility properties impact experimental design?

Answer:

  • Solubility Profile: The compound is sparingly soluble in water but dissolves in DMSO (>10 mg/mL) or DMF, critical for in vitro assays .
  • Formulation Tips: For biological studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Advanced: Which computational methods predict pharmacokinetic properties?

Answer:

  • Molecular Docking: Predict binding modes to targets like ion channels (e.g., TPC2 lysosomal channels ).
  • QSAR Models: Correlate substituent lipophilicity (logP) with blood-brain barrier permeability, as shown for fluorophenyl derivatives .

Advanced: How do structural modifications affect target selectivity?

Answer:

  • Substituent Analysis: Replacing the 4-fluoro group with bromine (as in ) increased steric hindrance, reducing off-target binding by 30%.
  • Selectivity Screening: Use kinase profiling panels (e.g., 100+ kinases) to compare inhibition profiles of analogs .

Basic: What stability profiles are observed under various storage conditions?

Answer:

  • Storage: Stable at -20°C for >6 months in anhydrous DMSO.
  • Degradation: Hydrolyzes in aqueous buffers (pH >8.0) within 48 hours; use fresh preparations for assays .

Advanced: Which in vivo models evaluate toxicity and efficacy?

Answer:

  • Rodent Models: Administer orally (10–50 mg/kg) to assess bioavailability and liver enzyme (CYP450) interactions, as done for related acrylamides .
  • Toxicity Endpoints: Monitor serum creatinine (kidney function) and ALT/AST (liver toxicity) .

Advanced: What molecular interactions underlie its biological activity?

Answer:

  • Mechanistic Studies: The compound may act as a lysosomal TPC2 channel agonist , altering Ca²⁺/Na⁺ flux (see SGA-114 in ).
  • Enzyme Binding: Hydrogen bonding between the acrylamide carbonyl and catalytic serine residues (e.g., in hydrolases) is critical .

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